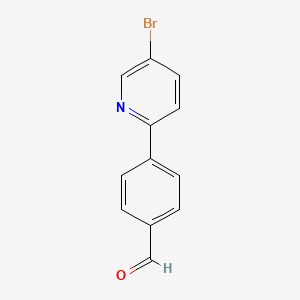

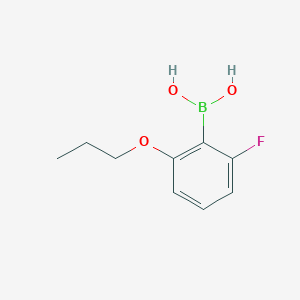

![molecular formula C13H19ClN2O3 B1340097 4-[2-(4-硝基苯氧基)乙基]哌啶盐酸盐 CAS No. 1220037-90-0](/img/structure/B1340097.png)

4-[2-(4-硝基苯氧基)乙基]哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities and their potential use as therapeutic agents. The presence of a 4-nitrophenoxy group in the compound suggests that it may have specific chemical properties and biological activities that could be explored for various applications.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various substituents to the piperidine ring to enhance or modify their biological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, where substituting the benzamide with a bulky moiety in the para position led to a substantial increase in anti-acetylcholinesterase (anti-AChE) activity . Similarly, halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential sigma receptor ligands, with various N-substituents and moieties on the phenoxy ring affecting their affinity and selectivity . These synthetic approaches could be relevant for the synthesis of "4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride," although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their pharmacological profile. For example, the introduction of a benzylsulfonyl group in the benzoylamino moiety of a piperidine derivative resulted in one of the most potent inhibitors of acetylcholinesterase, with a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats . The cooperative hydrogen bond interactions between piperidine-ethanol and 2,6-dichloro-4-nitrophenol have been characterized, indicating the importance of hydrogen bonding in the stability and reactivity of such complexes . These insights into the molecular interactions and structure-activity relationships are crucial for understanding the behavior of "4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride."

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The study of 4-nitrophenyl-1-piperidinostyrene revealed its reactivity with an aromatic diazonium salt to afford arylhydrazonal, which further reacts to yield pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives . These reactions demonstrate the versatility of piperidine derivatives in organic synthesis, which could be applicable to the chemical reactions of "4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their log P values, can be estimated using HPLC analysis . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compounds. The halogenated 4-(phenoxymethyl)piperidines showed a range of dissociation constants for sigma-1 and sigma-2 receptors, indicating their potential as radiolabeled probes for in vivo studies . The antidiarrheal activity of aryl-hydroxy-piperidinoalkyl-thiazolidinones, which was counteracted by naloxone, suggests the involvement of opioid receptors . These studies provide a foundation for predicting the properties of "4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride" and its potential biological activities.

科学研究应用

哌啶酮的介电研究:

- 研究 2,6 二苯基哌啶-4-酮与各种酚(包括对硝基苯酚)的 H 键配合物的介电性质,提供了对哌啶酮配合物中优选取向和相互作用的见解。此类研究有助于了解类似化合物的分子相互作用和性质 (Kumar, Sabesan, & Krishnan, 2002).

哌啶衍生物的合成和氧化:

- 已经探索了 3-氰基-4,6-二芳基-5-乙氧羰基-6-羟基哌啶-2-硫酮的合成、脱水和氧化。这项工作阐明了哌啶衍生物的合成路线和化学反应性,这可能与开发具有潜在应用的新化合物有关 (Krauze & Duburs, 2000).

哌啶衍生物的抗癌活性:

- 对哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化合物的顺序合成和评估表明了哌啶衍生物在药物化学和药物开发中的潜力 (Rehman et al., 2018).

光谱和理论研究:

- 涉及哌啶鎓-3-羧酸和二氯-硝基苯酚的配合物的な光谱和理论研究提供了对这类化合物的结构和电子性质的见解,这对于了解它们在各种应用中的行为至关重要 (Anioła et al., 2016).

属性

IUPAC Name |

4-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-1-3-13(4-2-12)18-10-7-11-5-8-14-9-6-11;/h1-4,11,14H,5-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJHUKYOSWLCSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride | |

CAS RN |

1220037-90-0 |

Source

|

| Record name | Piperidine, 4-[2-(4-nitrophenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

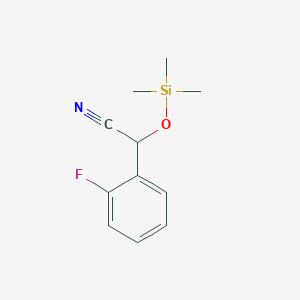

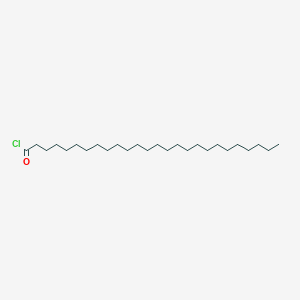

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)